Kinase Inhibition: 2-Phenoxypyrimidine Derivatives Demonstrate a Broader p38α IC50 Range Compared to the Reference Inhibitor SB203580
A series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles were synthesized and evaluated for p38α inhibitory activity [1]. The observed IC50 values for these 2-phenoxypyrimidine-containing compounds ranged from 6.0 nM to 650 nM, representing a broad spectrum of potencies amenable to fine-tuning via substituent modifications. In contrast, the well-characterized reference inhibitor SB203580 exhibits a more constrained and higher IC50 range of 136 ± 64 nM against p38α [2]. This demonstrates that while SB203580 provides a fixed potency benchmark, the 2-phenoxypyrimidine scaffold offers a wider and more tunable dynamic range for structure-activity relationship (SAR) optimization.
| Evidence Dimension | p38α Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 6.0 nM to 650 nM for a series of derivatives |
| Comparator Or Baseline | SB203580: 136 ± 64 nM |
| Quantified Difference | Target compound derivatives achieve up to ~22-fold greater potency (6 nM vs. 136 nM). |
| Conditions | In vitro kinase assay using human p38α |
Why This Matters
For procurement decisions in early-stage drug discovery, a scaffold that provides a wide range of potencies (from high nanomolar to low nanomolar) offers greater flexibility for optimizing both target engagement and off-target selectivity compared to a fixed-potency reference compound.
- [1] Boehm JC, et al. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorg Med Chem Lett. 2001 May 7;11(9):1123-6. View Source
- [2] Duffy KJ, et al. Novel p38 inhibitors with potent anti-inflammatory activity. PMC2612656. 2008. View Source
